REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:39][CH:40]([F:42])[F:41])=[C:6]([C:8]2[C:12]([NH:13][C:14]([C:16]3[CH:17]=[N:18][N:19]4[CH:24]=[CH:23][CH:22]=[N:21][C:20]=34)=[O:15])=[CH:11][N:10]([CH2:25][C:26]([N:28]3[CH2:33][CH2:32][CH:31]([NH:34][CH2:35][CH2:36][C:37]#[N:38])[CH2:30][CH2:29]3)=[O:27])[N:9]=2)[CH:7]=1.C=O.[C:45](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:39][CH:40]([F:41])[F:42])=[C:6]([C:8]2[C:12]([NH:13][C:14]([C:16]3[CH:17]=[N:18][N:19]4[CH:24]=[CH:23][CH:22]=[N:21][C:20]=34)=[O:15])=[CH:11][N:10]([CH2:25][C:26]([N:28]3[CH2:29][CH2:30][CH:31]([N:34]([CH2:35][CH2:36][C:37]#[N:38])[CH3:45])[CH2:32][CH2:33]3)=[O:27])[N:9]=2)[CH:7]=1 |f:2.3|
|
Name
|
pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (3-(5-chloro-2-difluoromethoxy-phenyl)-1-{2-[4-(2-cyano-ethylamino)-piperidin-1-yl]-2-oxo-ethyl}-1H-pyrazol-4-yl)-amide
|
Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C1=NN(C=C1NC(=O)C=1C=NN2C1N=CC=C2)CC(=O)N2CCC(CC2)NCCC#N)OC(F)F
|
Name
|
|
Quantity
|
21.3 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
44.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
On complete addition the reaction
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Type
|
FILTRATION
|
Details
|
after which, the reaction was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate diluted with methanol
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with methanol
|
Type
|
CUSTOM
|
Details
|
After flushing with MeOH
|
Type
|
WASH
|
Details
|
the product was eluted with 2M ammonia in MeOH
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by flash column chromatography on silica eluting with 0-10% 2M NH3/MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was recrystallized from ethyl acetate
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1=NN(C=C1NC(=O)C=1C=NN2C1N=CC=C2)CC(=O)N2CCC(CC2)N(C)CCC#N)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |